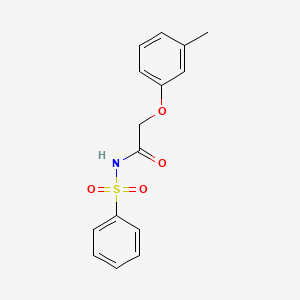![molecular formula C19H16ClN3O4 B11707798 (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic compound that features both chlorophenyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and nitrophenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, nitrating agents, and formylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H16ClN3O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-11-21-19(25)17(12-13-3-7-15(20)8-4-13)22-18(24)14-5-9-16(10-6-14)23(26)27/h2-10,12H,1,11H2,(H,21,25)(H,22,24)/b17-12+ |
Clave InChI |
GEWDIHZPMUIIFZ-SFQUDFHCSA-N |
SMILES isomérico |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)




![1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)


![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)
![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)
